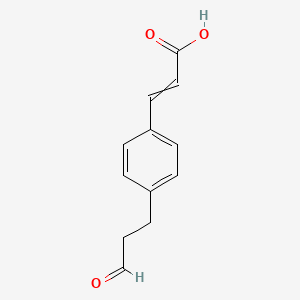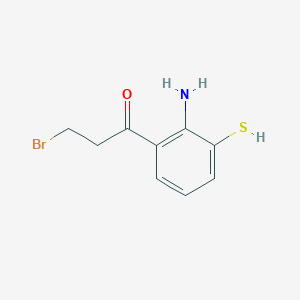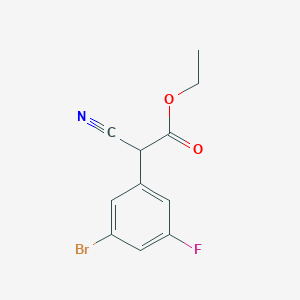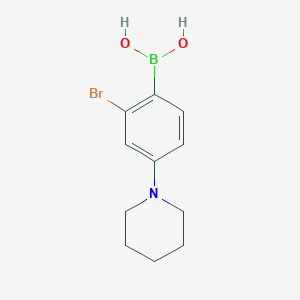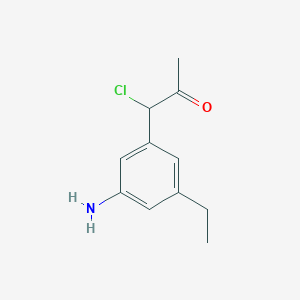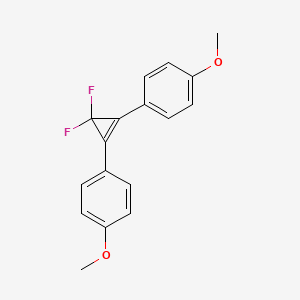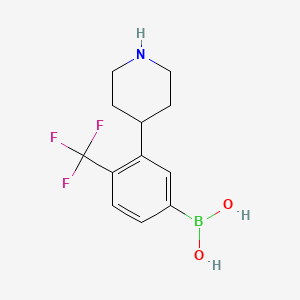
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, difluoromethyl derivatives, and substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the construction of molecular frameworks .
Biology
In biological research, this compound can be used to develop boron-containing drugs that exhibit unique pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, enhancing the compound’s potential as a drug candidate .
Medicine
In medicine, this compound derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the piperidine ring, making it less versatile in biological applications.
(3-(Piperidin-4-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .
Eigenschaften
Molekularformel |
C12H15BF3NO2 |
|---|---|
Molekulargewicht |
273.06 g/mol |
IUPAC-Name |
[3-piperidin-4-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-2-1-9(13(18)19)7-10(11)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2 |
InChI-Schlüssel |
YLQFZWUTQXOXGU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



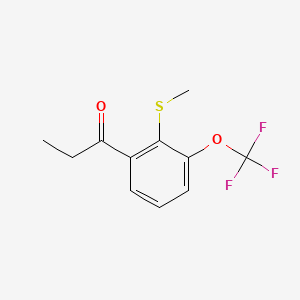
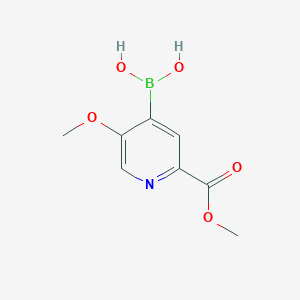

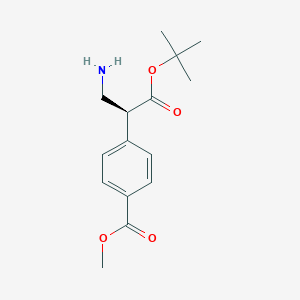
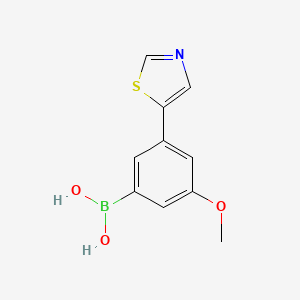
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
